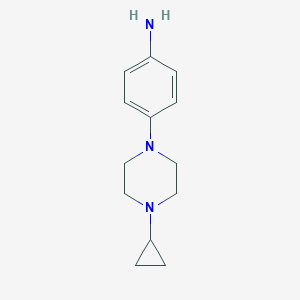

4-(4-Cyclopropylpiperazin-1-yl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-cyclopropylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-11-1-3-12(4-2-11)15-7-9-16(10-8-15)13-5-6-13/h1-4,13H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJJOUMQLDDFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640671 | |

| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700804-17-7 | |

| Record name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cyclopropylpiperazine Aniline Scaffold: A Technical Guide to Structure-Activity Relationships in Modern Drug Discovery

Introduction: The Strategic Convergence of Three Privileged Moieties

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic combination of well-established pharmacophoric fragments has emerged as a powerful approach to drug design. This guide delves into the intricate structure-activity relationships (SAR) of a particularly compelling chemical scaffold: the cyclopropylpiperazine anilines. This unique tripartite architecture brings together the conformational rigidity and metabolic stability of the cyclopropyl group, the versatile and frequently bioactive piperazine core, and the synthetically tractable aniline moiety. The convergence of these three fragments has given rise to a class of compounds with significant potential in modulating key biological targets, particularly within the central nervous system (CNS). This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR principles governing this scaffold, supported by experimental insights and methodologies.

The piperazine ring is a ubiquitous feature in a vast number of biologically active compounds, offering a flexible yet constrained scaffold that can be readily substituted at its N1 and N4 positions to explore chemical space and optimize interactions with biological targets.[1][2] The aniline moiety, a fundamental building block in medicinal chemistry, provides a readily modifiable aromatic platform for fine-tuning electronic and steric properties, which can profoundly influence ligand-receptor interactions.[3][4][5][6] The introduction of a cyclopropyl group, often as an N-substituent on the piperazine ring, is a strategic decision to enhance metabolic stability by blocking potential sites of oxidation and to introduce a degree of conformational constraint that can favor a specific bioactive conformation.[7] This guide will dissect the individual and synergistic contributions of each of these components to the overall pharmacological profile of cyclopropylpiperazine anilines.

Core Structural Features and Their Influence on Biological Activity

The fundamental cyclopropylpiperazine aniline scaffold can be systematically modified at several key positions to probe the structure-activity landscape. The following sections will explore the impact of these modifications on biological activity, with a primary focus on their interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are prominent targets for this chemical class.[8][9]

The Role of the Cyclopropyl Moiety: More Than Just a Steric Blocker

The incorporation of a cyclopropyl group, typically as a cyclopropylmethyl substituent on one of the piperazine nitrogens, is a key feature of this scaffold. Its primary role extends beyond simply providing steric bulk.

-

Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes. By replacing a more metabolically labile alkyl group (e.g., an isopropyl or n-propyl group) with a cyclopropylmethyl group, the overall metabolic stability of the molecule can be significantly enhanced, leading to improved pharmacokinetic properties such as a longer half-life.

-

Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces a degree of conformational rigidity. This can lock the N-substituent in a specific orientation, which may be more favorable for binding to the target receptor. This pre-organization of the ligand can lead to an increase in binding affinity by reducing the entropic penalty of binding.

-

Electronic Effects: The cyclopropyl group can also exert subtle electronic effects. Its unique hybrid orbitals can influence the basicity of the adjacent piperazine nitrogen, which can in turn affect its interaction with acidic residues in the receptor binding pocket.

The Piperazine Core: A Versatile Hub for Pharmacological Tuning

The central piperazine ring acts as a crucial linker and a key interaction hub. Its conformational flexibility (chair, boat, and twist-boat conformations) and the presence of two nitrogen atoms allow for diverse substitution patterns that can dramatically alter the pharmacological profile of the molecule.

-

N1-Substitution (The Cyclopropyl End): As discussed, the N1 position is typically occupied by the cyclopropylmethyl group. Variations in the linker between the cyclopropyl ring and the piperazine nitrogen (e.g., extending the methylene chain) can impact the spatial presentation of the cyclopropyl group and influence receptor interactions.

-

N4-Substitution (The Aniline End): The N4 position is connected to the aniline moiety, often via a linker. The nature and length of this linker are critical for optimal positioning of the aniline ring within the receptor binding site.

The Anilino Moiety: A Gateway to Selectivity and Potency

The aniline ring represents the primary point of interaction with the aromatic recognition regions of many receptor binding pockets. Substitutions on this ring are a powerful tool for modulating affinity and selectivity.

-

Substitution Pattern (Ortho, Meta, Para): The position of substituents on the aniline ring is a critical determinant of biological activity. For many arylpiperazines targeting 5-HT and dopamine receptors, ortho and meta substitutions are often favored, while para substitutions can sometimes be detrimental to activity.[10][11] For instance, electron-withdrawing groups in the para position of the phenyl ring have been shown to strongly reduce affinity for both 5-HT1A and D2A receptors.[10]

-

Electronic Nature of Substituents: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can significantly impact the electrostatic interactions with the receptor. For example, groups capable of forming hydrogen bonds or participating in π-π stacking can enhance binding affinity.

-

Steric Bulk of Substituents: The size of the substituents on the aniline ring must be carefully considered to ensure a complementary fit within the binding pocket. Bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease affinity due to steric hindrance.

Structure-Activity Relationship (SAR) at Key CNS Targets

The cyclopropylpiperazine aniline scaffold has been extensively explored for its interaction with serotonin and dopamine receptors, which are implicated in a wide range of neuropsychiatric disorders.

Serotonin (5-HT) Receptor Interactions

Arylpiperazine derivatives are a well-established class of ligands for various serotonin receptor subtypes.[2][12][13][14] The introduction of the cyclopropylmethyl group can further refine the selectivity and potency of these compounds.

-

5-HT1A Receptor Affinity: The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[14] The SAR for 5-HT1A receptor binding of arylpiperazines is well-documented.[12] For cyclopropylpiperazine anilines, the nature of the aniline substituent is paramount. Small, electron-rich substituents at the ortho or meta positions of the aniline ring are often favorable for high affinity.

-

5-HT2A Receptor Affinity: The 5-HT2A receptor is a target for atypical antipsychotics. Antagonism at this receptor is believed to contribute to the improved side-effect profile of these drugs. The SAR at the 5-HT2A receptor can differ significantly from that at the 5-HT1A receptor, allowing for the development of subtype-selective ligands.

-

5-HT7 Receptor Affinity: The 5-HT7 receptor is an emerging target for the treatment of cognitive deficits and mood disorders.[2][15] Docking studies have suggested that the arylpiperazine moiety can occupy an accessory binding pocket in the 5-HT7 receptor, indicating that the cyclopropylpiperazine aniline scaffold is a promising template for developing ligands for this target.[12]

Dopamine (D) Receptor Interactions

The dopamine D2 and D3 receptors are primary targets for antipsychotic medications and potential treatments for substance abuse disorders.[8][9] N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 receptor subtype.[8]

-

D2/D3 Receptor Selectivity: The development of D3-selective ligands is a major goal in CNS drug discovery, as this may offer therapeutic benefits with fewer side effects compared to non-selective D2 antagonists.[9] The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor has been attributed to the interaction of the benzamide moiety with a secondary binding pocket unique to the D3 receptor.[8] This suggests that appropriate substitution on the aniline ring of cyclopropylpiperazine anilines could be exploited to achieve D3 selectivity.

Experimental Methodologies

The elucidation of the SAR of cyclopropylpiperazine anilines relies on a combination of synthetic chemistry, in vitro pharmacology, and in vivo studies.

Synthetic Protocols

The synthesis of cyclopropylpiperazine anilines can be achieved through various routes. A common approach involves the N-alkylation of a substituted N-arylpiperazine with a cyclopropylmethyl halide or the reductive amination of a cyclopropanecarboxaldehyde with an N-arylpiperazine. A general synthetic workflow is outlined below.

General Synthesis of Cyclopropylpiperazine Anilines

Sources

- 1. benchchem.com [benchchem.com]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cresset-group.com [cresset-group.com]

- 5. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. medicilon.com [medicilon.com]

- 12. Towards the development of 5-HT₇ ligands combining serotonin-like and arylpiperazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document: Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. (CHEMBL... - ChEMBL [ebi.ac.uk]

- 15. Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Stability Prediction of 4-(4-Cyclopropylpiperazin-1-yl)aniline

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from a laboratory concept to a clinical reality, its metabolic fate is a critical determinant of success. Metabolic stability, the compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Furthermore, metabolism can produce pharmacologically active or reactive metabolites, adding layers of complexity to the safety and efficacy profile.[3][4]

This guide provides a comprehensive framework for assessing the metabolic stability of a novel chemical entity, 4-(4-cyclopropylpiperazin-1-yl)aniline . We will move beyond rote protocols to explore the underlying scientific rationale, enabling researchers to design, execute, and interpret metabolic stability studies with confidence. Our approach integrates predictive structural analysis, robust in vitro experimental methodologies, and a forward look into in silico modeling, providing a holistic strategy for drug development professionals.

Part 1: Structural Analysis and Putative Metabolic Pathways

Before embarking on experimental work, a thorough analysis of the molecule's structure can provide crucial insights into its likely metabolic vulnerabilities. The structure of 4-(4-cyclopropylpiperazin-1-yl)aniline contains three key motifs, each with known metabolic liabilities.

-

Aniline Moiety: The primary aromatic amine is a well-known site for oxidation.

-

Piperazine Ring: This saturated heterocycle is susceptible to several biotransformations, including N-oxidation, N-dealkylation, and hydroxylation.[5][6]

-

Cyclopropyl Group: While often incorporated to enhance metabolic stability due to the high C-H bond dissociation energy, cyclopropyl groups, particularly when attached to an amine, can undergo CYP-mediated oxidation.[7] This can sometimes lead to ring-opening and the formation of reactive intermediates.[7][8]

Based on this analysis, we can hypothesize several primary metabolic pathways that will guide our experimental investigation.

Caption: Predicted primary metabolic pathways for the target compound.

Part 2: In Vitro Experimental Framework for Determining Metabolic Stability

The core of metabolic stability assessment lies in robust in vitro assays that measure the rate of disappearance of the parent compound when incubated with relevant biological matrices.[2] The liver is the primary site of drug metabolism; therefore, liver-derived systems are the industry standard.[9] We will detail the two most critical assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing many key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10] This assay is a cost-effective, high-throughput method for an initial assessment of metabolic stability, primarily focused on oxidative metabolism.[10]

Caption: Step-by-step workflow for the liver microsomal stability assay.

-

Reagent Preparation:

-

Incubation Setup:

-

In a 96-well plate, add buffer, the microsomal solution (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). The final DMSO concentration should be ≤ 0.25%.[13]

-

Include two key controls: a "Minus Cofactor" control (replace NADPH with buffer) to assess non-NADPH dependent degradation, and a "0 µM" control (no test compound) to check for analytical interference.

-

-

Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[13]

-

-

Sampling and Quenching:

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]

-

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[2][9] This assay provides a more comprehensive picture of metabolic clearance.

Caption: Step-by-step workflow for the hepatocyte stability assay.

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[14]

-

Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

-

Dilute the cell suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[15]

-

-

Incubation:

-

Sampling and Quenching:

-

Sample Processing and Analysis:

-

The subsequent processing and LC-MS/MS analysis steps are identical to those described for the microsomal assay.

-

Part 3: Data Analysis and Interpretation

The primary output from these assays is the concentration of the test compound at each time point. From this data, we derive key parameters to quantify metabolic stability.

-

Half-Life (t½): The time required for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant.

-

Equation: t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[18] It is a more robust measure than half-life as it accounts for experimental variables.

-

Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

-

Equation (Hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10^6)[15]

-

These in vitro CLint values can then be scaled using established models (e.g., the well-stirred model) to predict in vivo human hepatic blood clearance, a critical parameter for dose prediction.[15]

| Parameter | Description | Typical Units (Microsomes) | Typical Units (Hepatocytes) | Importance |

| t½ | Half-life | min | min | Quick rank-ordering of compounds. |

| CLint | Intrinsic Clearance | µL/min/mg protein | µL/min/10^6 cells | Inherent metabolic rate; used for in vitro-in vivo extrapolation.[9][18] |

| Predicted CLh | Predicted Hepatic Clearance | mL/min/kg | mL/min/kg | Estimation of in vivo clearance, informs dose predictions. |

Part 4: Advanced Assessment - CYP Reaction Phenotyping

Identifying which specific CYP enzymes are responsible for metabolizing our compound is crucial for predicting potential drug-drug interactions (DDIs).[19][20] This is achieved through CYP reaction phenotyping.

Two primary approaches are used:

-

Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[21] The disappearance of the parent compound indicates which enzymes are capable of its metabolism.

-

Chemical Inhibition in HLM: The standard microsomal stability assay is run in the presence of known, selective chemical inhibitors for each major CYP isoform.[19][22] A significant decrease in the rate of metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.[20]

For 4-(4-cyclopropylpiperazin-1-yl)aniline, given the prevalence of CYP3A4 in metabolizing piperazine-containing drugs, this isoform would be a primary suspect.[23]

Part 5: The Role of In Silico Prediction

In the early stages of drug discovery, computational (in silico) models offer a rapid and cost-effective way to predict metabolic stability for large numbers of compounds.[24][25] These methods can be broadly categorized as:

-

Ligand-based approaches: These models use the chemical structure and properties of known metabolized compounds to build quantitative structure-activity relationship (QSAR) models that predict the metabolic fate of new compounds.[24]

-

Structure-based approaches: These methods utilize the 3D structure of metabolizing enzymes (like CYPs) to dock the test compound into the active site and predict the likelihood and position of metabolism.

While these tools do not replace experimental data, they are invaluable for prioritizing which compounds to synthesize and screen, thereby accelerating the drug discovery cycle.[24][26]

Conclusion

Predicting the metabolic stability of a novel compound like 4-(4-cyclopropylpiperazin-1-yl)aniline requires a multi-faceted, evidence-based approach. This guide has outlined a logical progression from structural hypothesis to robust in vitro experimentation and data interpretation. By first analyzing the molecule for potential metabolic hotspots, we can design focused and efficient experiments. The use of both liver microsomes and hepatocytes provides a comprehensive view of Phase I and Phase II metabolism, yielding the critical intrinsic clearance data needed for in vivo predictions.[16][18] Layering on CYP phenotyping allows for the anticipation of clinical drug-drug interactions.[22] By grounding our experimental choices in solid scientific rationale and executing them with validated, self-consistent protocols, we can confidently characterize the metabolic profile of new drug candidates, a crucial step on the path to developing safe and effective medicines.

References

-

Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

-

Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. [Link]

-

Novel Cytochrome P450 Reaction Phenotyping for Low-Clearance Compounds Using the Hepatocyte Relay Method. PubMed. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. [Link]

-

In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Metabolic Stability. Frontage Laboratories. [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

-

Hepatocyte Stability Assay. Domainex. [Link]

-

Cytochrome CYP450 Reaction Phenotyping. Bienta. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

Hepatocyte Stability Assay. Creative Bioarray. [Link]

-

MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. [Link]

-

Microsomal Clearance/Stability Assay. Domainex. [Link]

-

In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]

-

Available software packages for the prediction of metabolic stability. ResearchGate. [Link]

-

[Metabolism of designer drugs. Piperazine derivatives]. PubMed. [Link]

-

Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. [Link]

-

A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ACS Publications. [Link]

-

Safety Testing of Drug Metabolites. FDA. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 4. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Metabolism of designer drugs. Piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. mercell.com [mercell.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. nuvisan.com [nuvisan.com]

- 19. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 20. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]

- 21. researchgate.net [researchgate.net]

- 22. criver.com [criver.com]

- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 24. creative-biolabs.com [creative-biolabs.com]

- 25. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]

Literature review of piperazinyl aniline building blocks in medicinal chemistry

This technical guide details the utility, synthesis, and optimization of piperazinyl aniline building blocks in medicinal chemistry.

Executive Summary: The Privileged Scaffold

The piperazinyl aniline moiety represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in oncology (kinase inhibitors), CNS therapeutics (GPCR ligands), and infectious disease agents.[1] This scaffold synergizes the electronic versatility of the aniline (a robust hydrogen bond donor/acceptor and

For the medicinal chemist, this building block offers a predictable vector for optimizing Lipophilicity Ligand Efficiency (LLE) while addressing common attrition risks such as poor aqueous solubility and rapid metabolic clearance.

Structural & Physicochemical Rationale

The integration of a piperazine ring onto an aniline core is rarely arbitrary. It serves three specific medicinal chemistry objectives:

Solubility & pKa Modulation

The distal nitrogen of the piperazine ring (

-

Solvent Exposure: In kinase inhibitors (e.g., CDK4/6 inhibitors), the piperazine moiety is frequently designed to protrude into the solvent-exposed region of the ATP binding pocket, improving solubility while the aniline motif anchors the inhibitor via hinge-binding interactions.

Conformational Rigidity

Unlike linear alkyl chains, the piperazine ring introduces a semi-rigid chair conformation. This reduces the entropic penalty upon binding to a protein target, as the ligand is pre-organized in a bioactive conformation.

Electronic Tuning of the Aniline

The piperazine nitrogen attached to the phenyl ring (

-

Impact: It increases the electron density of the aniline nitrogen, making it a more potent nucleophile for subsequent derivatization (e.g., amide coupling, urea formation) and a stronger hydrogen bond acceptor in the biological target.

Table 1: Physicochemical Impact of Piperazine Substitution on Aniline

| Property | Unsubstituted Aniline | 4-(Piperazin-1-yl)aniline | Impact Rationale |

| LogP (Lipophilicity) | ~0.9 | ~0.5 - 1.2 | Lowers LogP due to polarity of secondary amines; improves LLE. |

| pKa (Aniline N) | ~4.6 | ~5.5 | |

| pKa (Distal N) | N/A | ~9.8 (unsub) / ~8.5 (N-alkyl) | Provides ionization center for solubility. |

| Solubility (pH 7.4) | Low | High | Ionization of distal nitrogen drives dissolution. |

Synthetic Strategies: From Bench to Kilo-Scale

The synthesis of piperazinyl anilines is bifurcated into two primary workflows: Nucleophilic Aromatic Substitution (

Decision Matrix for Synthesis

The choice of method depends strictly on the electronic nature of the aromatic precursor.

Caption: Decision tree for selecting the optimal synthetic route based on precursor electronics.

Detailed Experimental Protocols

Protocol A: The

Route (Scalable & Robust)

Best for: Synthesizing 4-(piperazin-1-yl)aniline from 1-fluoro-4-nitrobenzene.

Step 1: Displacement

-

Reagents: 1-Fluoro-4-nitrobenzene (1.0 equiv), Piperazine (3.0 equiv),

(2.0 equiv). -

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Procedure: Dissolve electrophile in DMF. Add base and excess piperazine (excess prevents bis-arylation). Heat to 80°C for 4 hours.

-

Workup: Pour into ice water. The yellow solid (1-(4-nitrophenyl)piperazine) precipitates. Filter and wash with water.

Step 2: Reduction

-

Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Hydrogen gas (balloon).

-

Solvent: Methanol or Ethanol.[2]

-

Procedure: Degas solution. Stir under

atmosphere at RT for 2-6 hours. -

Purification: Filter through Celite to remove Pd. Concentrate filtrate.[3] The resulting aniline is often pure enough for the next step; otherwise, recrystallize from EtOH/Hexane.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Coupling piperazine to non-activated aryl bromides/chlorides.

-

Reagents: Aryl bromide (1.0 equiv), Piperazine (1.2 equiv),

(0.02 equiv), BINAP or XPhos (0.04 equiv), -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

-

Procedure:

-

Charge flask with Pd source, Ligand, and Base. Purge with

. -

Add Aryl halide and Amine in solvent.[3]

-

Heat to 100°C for 12-18 hours.

-

-

Note: If the aryl halide contains a free aniline (

), use a specific ligand like BrettPhos to prevent catalyst poisoning or competitive coupling, or protect the aniline as a Boc-carbamate prior to coupling.

Medicinal Chemistry Applications

Kinase Inhibitors (The "Solvent Tail")

In kinase drug discovery, the ATP binding pocket is hydrophobic, but the region extending out of the pocket is solvent-exposed.

-

Mechanism: The aniline

often forms hydrogen bonds with the hinge region (e.g., backbone carbonyls). The phenyl ring occupies the hydrophobic pocket. The piperazine tail extends into the solvent, improving solubility and allowing for salt formation. -

Example: Palbociclib (CDK4/6 inhibitor). While strictly a pyridopyrimidine, the logic is identical: a piperazine-linked heteroaromatic amine binds the hinge and solubilizes the drug.

GPCR Ligands (The "Phenylpiperazine" Pharmacophore)

N-Phenylpiperazines are privileged scaffolds for Serotonin (5-HT) and Dopamine (D) receptors.

-

Mechanism: The protonated piperazine nitrogen forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the GPCR transmembrane domain. The phenyl ring engages in edge-to-face

-stacking with aromatic residues (Phe/Trp) in the receptor crevice. -

Example: Aripiprazole (Antipsychotic). Contains a dichlorophenyl-piperazine moiety essential for D2 receptor affinity.

Troubleshooting & Optimization (Self-Validating Systems)

When incorporating this building block, researchers often encounter hERG toxicity or metabolic instability. Use the following logic to troubleshoot:

Table 2: Optimization Strategies

| Issue | Root Cause | Chemical Solution |

| hERG Inhibition | Basic amine ( | 1. Reduce basicity: Add EWG (e.g., |

| High Clearance | N-dealkylation or N-oxidation of piperazine. | 1. Block "soft spots": Fluorinate the ethylene bridge.2. Rigidify: Use bridged piperazines (e.g., 3,8-diazabicyclo[3.2.1]octane). |

| Poor Permeability | Polar Surface Area (PSA) too high. | Mask the distal nitrogen (e.g., convert to amide or urea) or add lipophilic substituents to the phenyl ring. |

References

-

Buchwald, S. L., et al. (2008). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Journal of the American Chemical Society. Link

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Provides context on hERG and solubility optimization). Link

-

Shaquiquzzaman, M., et al. (2015).[4] "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents."[5] European Journal of Medicinal Chemistry. Link

-

Chaudhary, P., et al. (2024). "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." ResearchGate. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Definitive guide on ligand choice for Buchwald coupling). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline

This response is structured as a technical Application Note for professional research and development purposes. It focuses on the synthesis of a pharmaceutical intermediate, adhering to standard laboratory safety protocols.

Executive Summary & Retrosynthetic Analysis

This protocol details the synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline (CAS: N/A for specific salt, free base generic), a critical building block in the development of kinase inhibitors and other small-molecule therapeutics. The synthesis is designed for high purity and scalability, utilizing a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of 1-cyclopropylpiperazine with 1-fluoro-4-nitrobenzene.

-

Nitro Reduction: Catalytic hydrogenation or chemoselective reduction of the nitro intermediate to the target aniline.

Scientific Rationale: The choice of 1-fluoro-4-nitrobenzene over the chloro-analog is driven by the higher electronegativity of fluorine, which significantly increases the electrophilicity of the carbon at the para-position, facilitating a milder and cleaner SNAr reaction with the secondary amine of the piperazine [1]. The subsequent reduction uses catalytic hydrogenation to ensure complete conversion without generating heavy metal waste associated with Fe or Sn reductions, aligning with Green Chemistry principles for pharmaceutical intermediates.

Safety & Pre-Requisites

Warning: This protocol involves the use of hazardous chemicals. It is intended strictly for use by qualified personnel in a properly equipped laboratory.

| Hazard Class | Precautionary Measure |

| Nitroaromatics | Potential explosion hazard if heated to dryness/shocked. Handle intermediates in solution where possible. |

| Anilines | Toxic by inhalation and skin contact. Potential for methemoglobinemia. Use double nitrile gloves and work in a fume hood. |

| Hydrogen Gas | Extremely flammable. Ensure all hydrogenation equipment is grounded and free of leaks. |

| Solvents (DMF/MeOH) | Reprotoxic and flammable. Use in well-ventilated areas. |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-Nitrophenyl)-4-cyclopropylpiperazine

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Reagents & Materials:

-

1-Fluoro-4-nitrobenzene (1.0 equiv)

-

1-Cyclopropylpiperazine (1.1 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) (Solvent, 5-10 volumes)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1-fluoro-4-nitrobenzene and DMF .

-

Addition: Add 1-cyclopropylpiperazine followed by K2CO3 in a single portion.

-

Note: The base neutralizes the HF generated during the substitution, driving the equilibrium forward.

-

-

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (fluoro-nitrobenzene) should be consumed completely.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (10 volumes) to precipitate the product.

-

Stir vigorously for 30 minutes. The yellow/orange solid (nitro intermediate) should crystallize.

-

Filter the solid using a Büchner funnel and wash with copious amounts of water to remove residual DMF and inorganic salts.

-

-

Purification: Dry the solid in a vacuum oven at 45 °C. If purity is <95% by HPLC, recrystallize from Ethanol.

Step 2: Reduction to 4-(4-Cyclopropylpiperazin-1-yl)aniline

Reaction Type: Catalytic Hydrogenation

Reagents & Materials:

-

1-(4-Nitrophenyl)-4-cyclopropylpiperazine (Intermediate from Step 1)

-

Palladium on Carbon (Pd/C, 10 wt% loading) (5-10 wt% of substrate)

-

Methanol or Ethanol (Solvent)

-

Hydrogen gas (Balloon or low-pressure hydrogenation apparatus)

Procedure:

-

Setup: Dissolve the nitro intermediate in Methanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add Pd/C under a stream of nitrogen.

-

Safety: Pd/C is pyrophoric when dry. Ideally, wet the catalyst with a small amount of water or add it as a slurry in the solvent.

-

-

Hydrogenation: Purge the vessel with nitrogen (3x) and then with hydrogen (3x). Stir the mixture under a hydrogen atmosphere (1 atm is usually sufficient, or 30 psi in a Parr shaker) at room temperature for 2–4 hours.

-

Observation: The yellow color of the nitro compound will fade as the reaction proceeds to the colorless/off-white amine.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Caution: Do not let the filter cake dry out completely, as the spent catalyst can ignite. Keep it wet with water before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude aniline as an off-white to pale brown solid.

-

Storage: Store under nitrogen at -20 °C. Anilines are prone to oxidation (browning) upon exposure to air and light.

Data Summary & Validation

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 1-Fluoro-4-nitrobenzene | 141.10 | 1.0 | Electrophile |

| 1-Cyclopropylpiperazine | 126.20 | 1.1 | Nucleophile |

| K2CO3 | 138.21 | 2.0 | Base / Acid Scavenger |

| Pd/C (10%) | N/A | 5-10 wt% | Catalyst |

Analytical Validation Parameters

To ensure the integrity of the synthesized compound, the following validation criteria should be met:

-

LC-MS: Mass peak [M+H]+ = ~218.16 Da.

-

1H NMR (DMSO-d6):

-

Aromatic protons: Two doublets (AA'BB' system) characteristic of a para-substituted benzene ring.

-

Piperazine protons: Multiplets around 2.5–3.5 ppm.

-

Cyclopropyl protons: Distinct high-field multiplets (0.3–0.5 ppm).

-

Amine (-NH2): Broad singlet, exchangeable with D2O.

-

Workflow Visualization

Figure 1: Logical flow of the two-stage synthesis process from raw materials to the final aniline derivative.

References

- Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Piperidine." Chemical Reviews. (General principle citation for Fluorine displacement in SNAr).

-

Patent Reference for Piperazinyl-Aniline Synthesis

-

Google Patents. (2021). CN112538072A - Novel aminopyrimidine EGFR inhibitor.[2] Retrieved from . (Describes the coupling of 1-cyclopropylpiperazine with nitrobenzene derivatives).

-

-

Compound Data & Safety

Sources

- 1. 1180132-11-9|4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline|BLD Pharm [bldpharm.com]

- 2. CN112538072A - Novel aminopyrimidine EGFR (epidermal growth factor receptor) inhibitor - Google Patents [patents.google.com]

- 3. 4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Strategies for N-Cyclopropylation of Piperazinyl Aniline Precursors

Application Note: AN-CYC-2026

Strategic Overview

The introduction of a cyclopropyl group onto a piperazine ring—specifically within the scaffold of piperazinyl anilines—is a high-value transformation in medicinal chemistry. The cyclopropyl moiety serves as a "bioisostere of the isopropyl group" but with distinct advantages: it reduces lipophilicity (LogP), improves metabolic stability by blocking cytochrome P450 oxidation sites, and introduces rigid conformational constraints that can enhance target binding affinity.

However, the installation of this group is non-trivial.[1] Unlike simple methylation, direct alkylation using cyclopropyl halides is kinetically disfavored due to the steric strain of the three-membered ring (I-strain) and the slow rate of SN2 reactions at secondary carbons. Furthermore, harsh alkylation conditions often lead to competitive elimination or poly-alkylation.

This guide details two robust, field-proven protocols to overcome these barriers:

-

Method A (Reductive Amination): Utilizes the "masked cyclopropanone" equivalent, (1-ethoxycyclopropoxy)trimethylsilane. This is the preferred method for aliphatic amines (piperazine NH) due to mild conditions and high chemoselectivity.

-

Method B (Chan-Lam Coupling): Utilizes cyclopropylboronic acid under oxidative copper catalysis. This is the preferred method for electron-deficient amines or when acidic conditions must be avoided.

Critical Decision Matrix

Before selecting a protocol, analyze the electronic and steric environment of your specific piperazinyl aniline precursor.

Figure 1: Decision matrix for selecting the optimal N-cyclopropylation strategy based on substrate electronics and stability.

Method Comparison

| Feature | Method A: Reductive Amination | Method B: Chan-Lam Coupling |

| Reagent | (1-Ethoxycyclopropoxy)trimethylsilane | Cyclopropylboronic acid |

| Mechanism | Iminium ion formation + Hydride reduction | Oxidative Cross-Coupling (Cu-catalyzed) |

| Key Intermediate | Cyclopropanone ethyl hemiacetal | Cu(II/III)-amine-boronate complex |

| Conditions | Acidic (AcOH/MeOH), Reflux | Basic/Neutral (DCE, Base), Oxidative (Air) |

| Selectivity | High for aliphatic amines (Piperazine) | Works for both; excellent for Anilines |

| Scalability | High (Homogeneous, no heavy metals) | Moderate (Requires Cu removal) |

| Primary Risk | Hydrolysis of reagent if wet | Protodeboronation of boronic acid |

Protocol A: Reductive Amination (The "Gold Standard")

This method relies on the in situ generation of cyclopropanone (or its hemiacetal) from (1-ethoxycyclopropoxy)trimethylsilane . Because cyclopropanone is unstable and prone to polymerization, this silylated precursor is critical for controlled reactivity.

Mechanism of Action

The reaction proceeds via the "Gribble-Miyashita" pathway. The silyl ether is hydrolyzed to the hemiacetal, which is in equilibrium with the oxonium species. The piperazine nitrogen attacks this electrophile to form an iminium ion, which is subsequently reduced by cyanoborohydride.

Figure 2: Mechanistic pathway for reductive amination using silylated hemiacetals.

Materials

-

Substrate: Piperazinyl aniline precursor (1.0 equiv)

-

Reagent: (1-Ethoxycyclopropoxy)trimethylsilane (1.5 – 2.0 equiv) [CAS: 27374-25-0]

-

Reductant: Sodium cyanoborohydride (NaCNBH₃) (1.5 – 2.0 equiv)

-

Solvent: Methanol (anhydrous preferred)

-

Additive: Acetic acid (AcOH)

-

Quench: 1N NaOH or NaHCO₃

Step-by-Step Procedure

-

Preparation: In an oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve the piperazinyl aniline (1.0 equiv) in Methanol (0.1 M concentration).

-

Acidification: Add Acetic Acid (approx. 2–3 equiv).

-

Note: The pH should be adjusted to ~4–5. Use Bromocresol Green as an internal indicator if necessary (yellow color indicates correct pH). This acidity catalyzes the iminium formation and prevents NaCNBH₃ decomposition.

-

-

Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.5 equiv) followed immediately by NaCNBH₃ (1.5 equiv) in a single portion.

-

Safety: NaCNBH₃ generates HCN if exposed to strong acids. Work in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to reflux (65°C) for 3–6 hours.

-

Monitoring: Check by LC-MS. The target mass will be M+40. If conversion is incomplete after 4 hours, add an additional 0.5 equiv of the silane and reductant.

-

-

Work-up:

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Chan-Lam Coupling (The Oxidative Route)

When the piperazine nitrogen is sterically hindered or if the substrate contains acid-labile protecting groups (e.g., Boc, THP), the copper-mediated oxidative coupling is the superior choice. This method operates under neutral/basic conditions.

Materials

-

Substrate: Piperazinyl aniline precursor (1.0 equiv)

-

Reagent: Cyclopropylboronic acid (2.0 equiv) [CAS: 411235-57-9]

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv)

-

Note: While catalytic versions exist, stoichiometric Cu is often required for difficult secondary amines to ensure high yields.[5]

-

-

Ligand: 2,2'-Bipyridine (1.0 equiv)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)[6]

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

-

Atmosphere: Air or Oxygen balloon

Step-by-Step Procedure

-

Catalyst Activation: In a reaction vial, combine Cu(OAc)₂ (1.0 equiv) and 2,2'-Bipyridine (1.0 equiv) in DCE (0.2 M). Stir for 15 minutes at room temperature until a blue/green complex forms.

-

Substrate Addition: Add the piperazinyl aniline (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), and Na₂CO₃ (2.0 equiv).

-

Oxidative Environment: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II/III).

-

Standard: Leave the vessel open to air (with a drying tube) if humidity is low.

-

Enhanced: For faster kinetics, attach an O₂ balloon.

-

-

Reaction: Heat the mixture to 70°C for 12–24 hours.

-

Critical Check: Ensure vigorous stirring. The reaction is heterogeneous.

-

-

Work-up:

-

Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion (Method A) | pH too high (basic) | Add more AcOH. Iminium formation requires acid catalysis. |

| Low Conversion (Method A) | Reagent hydrolysis | The silane reagent is moisture sensitive. Use a fresh bottle or increase equivalents. |

| Protodeboronation (Method B) | Temperature too high | Cyclopropylboronic acid can decompose. Lower temp to 60°C and extend time. |

| Poly-alkylation | Highly nucleophilic aniline | If the aniline NH is also reacting, protect it (e.g., Boc/Acetyl) before cyclopropylation, or use Method A which is more selective for the aliphatic amine. |

| Blue residue in product | Residual Copper (Method B) | Wash organics with aqueous EDTA or use a solid-supported metal scavenger (e.g., SiliaMetS® Thiol). |

References

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[3] "Silylated cyclopropanone hemiacetals: synthesis and reactions." The Journal of Organic Chemistry, 42(23), 3772–3774.

-

Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944.

-

Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 3(13), 2077–2079.

-

Gribble, G. W. (2006). "Sodium Cyanoborohydride." Encyclopedia of Reagents for Organic Synthesis.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Context on Aniline vs Piperazine selectivity).

Sources

Handling and storage requirements for 4-(4-Cyclopropylpiperazin-1-yl)aniline

Application Note: Handling and Storage Requirements for 4-(4-Cyclopropylpiperazin-1-yl)aniline

Executive Summary & Scope

This technical guide defines the rigorous handling, storage, and validation protocols for 4-(4-Cyclopropylpiperazin-1-yl)aniline . As a bifunctional building block containing an electron-rich aniline and a basic piperazine moiety, this compound presents specific stability challenges—primarily oxidative degradation and hygroscopicity.

This document moves beyond generic safety data, providing a causality-driven protocol : we explain why specific degradation pathways occur and how to implement a self-validating storage system to prevent them.

Chemical Profile & Critical Properties

Understanding the molecular architecture is the first step in effective stewardship. The molecule consists of a para-substituted aniline coupled to a piperazine ring, capped with a cyclopropyl group.

| Property | Specification | Critical Handling Implication |

| Chemical Name | 4-(4-Cyclopropylpiperazin-1-yl)aniline | Target Molecule |

| CAS Number | Research Grade (Refer to PubChem CID 24279184) | Verify batch identity via NMR/LCMS upon receipt. |

| Molecular Weight | 217.31 g/mol | -- |

| Appearance | Off-white to pale brown solid | Darkening indicates oxidation. Reject if black/tarry. |

| Solubility | DMSO, Methanol, DCM, Dilute Acid | Low water solubility at neutral pH. |

| pKa (Calc.) | ~4.8 (Aniline), ~8.5 (Piperazine) | Bifunctional: Sensitive to both strong acids (salt formation) and oxidants. |

| Reactivity | Nucleophilic (Primary amine) | High Oxidation Potential: The electron-donating piperazine ring makes the aniline moiety more susceptible to oxidation than unsubstituted aniline. |

Stability Analysis: The "Why" Behind the Protocols

To ensure integrity, we must mitigate two primary degradation vectors:

A. Oxidative Deamination & Coupling (The "Browning" Effect)

The primary amine (aniline) is electron-rich. In the presence of atmospheric oxygen and light, it undergoes radical oxidation, leading to the formation of:

-

Quinone Imines: Highly colored species responsible for the sample turning brown/black.

-

Azo Compounds: Formed via dimerization of oxidized intermediates.

B. Hygroscopic Salt Formation

The tertiary nitrogen on the piperazine ring is basic. It will scavenge atmospheric CO₂ (forming carbamates/carbonates) or moisture.

-

Consequence: Water uptake leads to hydrolysis errors in stoichiometry during synthesis and accelerates oxidative degradation.

Protocol 1: The "Self-Validating" Storage System

Do not rely on standard refrigeration alone. Use this multi-barrier approach to guarantee stability.

The Golden Rule: If the container seal is broken, the inert atmosphere is compromised.

Step-by-Step Storage Workflow

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Why: Amber glass blocks UV light (preventing photo-oxidation). Teflon prevents leaching of plasticizers by the amine.

-

-

Atmosphere Exchange:

-

Procedure: Upon opening a vial, immediately backfill with Argon (preferred over Nitrogen due to higher density) before resealing.

-

Validation: Use Parafilm® M to seal the cap junction externally.

-

-

Secondary Containment (The Desiccator):

-

Place the primary vial inside a sealed desiccator containing active silica gel or Drierite™.

-

Validation: Include a humidity indicator card. If the card turns pink (wet), the secondary barrier has failed.

-

-

Temperature Control:

-

Short-term (<1 month): 2–8°C.

-

Long-term (>1 month): -20°C.

-

Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Protocol 2: Handling & Solubilization

Safety Pre-requisite:

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

-

Ventilation: Handle only in a chemical fume hood. Anilines are potential carcinogens and methemoglobinemia inducers.

Solubilization Strategy

When preparing stock solutions for biological assays or synthesis:

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or Anhydrous DMF.

-

Avoid: Protic solvents (Ethanol/Water) for long-term stock storage, as they promote proton exchange and oxidation.

-

-

Dissolution Procedure:

-

Weigh the solid rapidly to minimize air exposure.

-

Add solvent and vortex.

-

Self-Validation: The solution should be clear and colorless to pale yellow. A deep orange or red solution indicates significant degradation.

-

-

Stock Storage:

-

Store DMSO stocks at -20°C or -80°C.

-

Limit freeze-thaw cycles to a maximum of 3. Aliquot into single-use vials to ensure consistency.

-

Visualization: Lifecycle Management

The following diagram illustrates the decision logic for handling this compound to maintain its "Research Grade" status.

Figure 1: Lifecycle management workflow ensuring compound integrity from receipt to usage.

Protocol 3: Quality Control (QC) & Validation

Before committing this material to a high-value synthesis or assay, validate its purity.

Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH stability).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Acceptance Criteria: Purity > 95% by area integration. Impurities often elute after the main peak (dimers) or very early (hydrolysis products).

Self-Validating Check: Run a "Blank" injection of your solvent (DMSO) immediately before the sample. If ghost peaks appear, your solvent is contaminated, not the compound.

Emergency Procedures

-

Spill: Do not dry sweep (dust hazard). Dampen with water/detergent, absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

-

Skin Contact: Wash immediately with soap and copious water.[1] Anilines absorb through skin; monitor for signs of cyanosis (blue lips/fingernails).

-

Eye Contact: Rinse for 15 minutes; seek medical attention.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24279184, 4-(4-cyclopropylpiperazin-1-yl)aniline. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Chemical Database: Aniline and Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(4-Cyclopropylpiperazin-1-yl)aniline in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 4-(4-cyclopropylpiperazin-1-yl)aniline as a pivotal intermediate in the synthesis of advanced pharmaceutical agents. The unique structural motif of a cyclopropyl group on a piperazinyl-aniline scaffold imparts desirable pharmacokinetic and pharmacodynamic properties, making it a valuable building block in modern drug discovery. This guide will detail the synthesis of this intermediate, its application in the preparation of targeted therapeutics, and provide robust, field-tested protocols.

Introduction: The Strategic Value of the Cyclopropylpiperazinyl-Aniline Moiety

The 4-(4-cyclopropylpiperazin-1-yl)aniline scaffold has emerged as a "privileged" structure in medicinal chemistry. The constituent parts of the molecule each contribute to its utility:

-

Aniline Group: A versatile chemical handle for a variety of coupling reactions, allowing for the facile introduction of diverse functionalities.

-

Piperazine Ring: A common pharmacophore in many approved drugs, known to improve solubility, metabolic stability, and oral bioavailability. It also serves as a linker to connect different parts of a drug molecule.

-

Cyclopropyl Group: This small, strained ring system can enhance potency and metabolic stability by blocking sites of metabolism. Its rigid nature can also help to lock the molecule into a bioactive conformation.

This unique combination of features makes 4-(4-cyclopropylpiperazin-1-yl)aniline a highly sought-after intermediate in the development of drugs targeting a range of diseases, including cancer and central nervous system disorders.

Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline

The synthesis of 4-(4-cyclopropylpiperazin-1-yl)aniline can be approached through several well-established synthetic strategies. The choice of route will often depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Two common and effective methods are presented here: the Buchwald-Hartwig amination and a two-step reductive amination followed by aromatic substitution.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide with an amine.[3]

Reaction Scheme:

Caption: Buchwald-Hartwig approach to the target aniline.

Protocol:

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add 4-bromo-nitrobenzene (1.0 eq), 1-cyclopropylpiperazine (1.1 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 100 °C and stir under argon for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-cyclopropyl-4-(4-nitrophenyl)piperazine.

-

Nitro Group Reduction: Dissolve the purified intermediate in ethanol or methanol, add 10% palladium on carbon (Pd/C), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Final Isolation: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate to yield 4-(4-cyclopropylpiperazin-1-yl)aniline.

Method 2: Reductive Amination and Nucleophilic Aromatic Substitution

This two-step approach first prepares 1-cyclopropylpiperazine via reductive amination, followed by a nucleophilic aromatic substitution reaction.[4][5]

Reaction Scheme:

Caption: Two-step synthesis via reductive amination and SNAr.

Protocol:

-

Synthesis of 1-cyclopropylpiperazine:

-

To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add cyclopropanecarboxaldehyde (1.0 eq).

-

Stir for 1 hour at room temperature to form the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise and continue stirring at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

-

Dry the organic layer, concentrate, and purify by chromatography to obtain 1-cyclopropylpiperazine.

-

-

Nucleophilic Aromatic Substitution:

-

In a sealed tube, combine 1-cyclopropylpiperazine (1.1 eq), 4-fluoronitrobenzene (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Heat the reaction to 120-140 °C for 12-24 hours.

-

Cool, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate. Purify the crude product by chromatography.

-

-

Nitro Group Reduction:

-

Follow the procedure outlined in step 6 and 7 of the Buchwald-Hartwig protocol.

-

Application in the Synthesis of Targeted Therapeutics

4-(4-Cyclopropylpiperazin-1-yl)aniline is a key intermediate in the synthesis of several clinically important drugs, including the PARP inhibitor Olaparib and certain KRAS inhibitors.

Synthesis of Olaparib

Olaparib is a PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[6][7] The synthesis of Olaparib involves the amide coupling of 4-(4-cyclopropylpiperazin-1-yl)aniline with a functionalized benzoic acid derivative.

Workflow:

Caption: Final amide coupling step in Olaparib synthesis.

Protocol:

-

Reaction Setup: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Addition of Aniline Intermediate: Add 4-(4-cyclopropylpiperazin-1-yl)aniline (1.1 eq) to the mixture.

-

Coupling Agent: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

-

Workup and Purification: Upon completion, the product may precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield Olaparib.[8]

Role in KRAS Inhibitor Synthesis

The 4-(4-cyclopropylpiperazin-1-yl)aniline moiety has also been incorporated into inhibitors of the KRAS G12C mutant, a key driver in many cancers.[9][10] In these molecules, the aniline nitrogen is typically used to form a bond with a heterocyclic core, such as a quinoline or pyrimidine.[11][12]

Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N₃ | [13] |

| Molecular Weight | 217.31 g/mol | Calculated |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Solubility | Soluble in DCM, Methanol, DMSO | Inferred from structure |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General chemical safety |

Safety Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.

-

Toxicology: While specific toxicity data for this compound is limited, anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin. Piperazine derivatives can cause skin and respiratory irritation. Treat this compound with the appropriate level of caution.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

4-(4-Cyclopropylpiperazin-1-yl)aniline is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its preparation can be achieved through robust and scalable synthetic routes such as the Buchwald-Hartwig amination or a combination of reductive amination and nucleophilic aromatic substitution. The protocols and application examples provided herein are intended to serve as a practical guide for researchers in the pharmaceutical industry, enabling the efficient and safe utilization of this versatile building block in the development of next-generation therapeutics.

References

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. jocpr.com [jocpr.com]

- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 8. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 9. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and clinical application of KRAS inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. PubChemLite - 4-(4-cyclopropylpiperazin-1-yl)aniline (C13H19N3) [pubchemlite.lcsb.uni.lu]

Application Note: Scalable Manufacturing of 4-(4-Cyclopropylpiperazin-1-yl)aniline

Executive Summary

This application note details a robust, scalable process for the synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline , a critical Key Starting Material (KSM) and intermediate for various kinase inhibitors (e.g., CDK, PLK inhibitors) and antifungal agents.

While laboratory-scale synthesis often utilizes Buchwald-Hartwig amination, this protocol focuses on a cost-effective, two-step industrial route: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This approach avoids expensive palladium ligands in the first step and minimizes heavy metal scavenging requirements.

Critical Quality Attributes (CQAs)

-

Purity: >99.0% (HPLC)

-

Cyclopropyl Integrity: <0.1% ring-opened impurities (n-propyl analogs).

-

Residual Solvent: Compliant with ICH Q3C (DMSO < 5000 ppm).

-

Appearance: Off-white to pale beige crystalline solid.

Synthetic Strategy & Flow

The manufacturing route is designed for standard batch reactors (Glass-Lined Steel or Hastelloy).

Reaction Scheme

-

Step 1 (Coupling): 1-Fluoro-4-nitrobenzene + 1-Cyclopropylpiperazine

1-(4-Nitrophenyl)-4-cyclopropylpiperazine. -

Step 2 (Reduction): 1-(4-Nitrophenyl)-4-cyclopropylpiperazine +

Figure 1: Process Flow Diagram illustrating the two-stage synthesis from raw materials to isolated final product.

Detailed Protocols

Stage 1: SNAr Coupling

Objective: Synthesize 1-(4-nitrophenyl)-4-cyclopropylpiperazine. Mechanism: The secondary amine of the piperazine attacks the electron-deficient carbon of the nitrobenzene, displacing the fluoride ion. Why Fluorine? Although 1-chloro-4-nitrobenzene is cheaper, the fluoro-derivative is significantly more reactive in SNAr reactions, allowing for milder temperatures (80°C vs 120°C) and cleaner impurity profiles [1].

Materials

| Reagent | Equiv. | Role |

| 1-Fluoro-4-nitrobenzene | 1.0 | Electrophile |

| 1-Cyclopropylpiperazine | 1.1 | Nucleophile |

| Potassium Carbonate (K2CO3) | 1.5 | Acid Scavenger |

| DMSO (Dimethyl Sulfoxide) | 5-7 Vol | Solvent |

| Water (Process Water) | 10 Vol | Anti-solvent |

Protocol

-

Charge a clean, dry reactor with DMSO (5 Vol) and 1-Cyclopropylpiperazine (1.1 equiv) .

-

Agitate at 200 RPM and add K2CO3 (1.5 equiv) (powdered, anhydrous).

-

Control Temperature: Adjust jacket to 20°C.

-

Addition: Slowly add 1-Fluoro-4-nitrobenzene (1.0 equiv) (melted or as a solution in minimal DMSO) over 1 hour.

-

Critical Process Parameter (CPP): Maintain internal temperature

during addition to prevent thermal runaway.

-

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% remaining fluoro-nitrobenzene.

-

-

Quench & Isolation:

-

Cool reaction mixture to 20–25°C .

-

Slowly add Process Water (10 Vol) over 2 hours. The product will precipitate as a bright yellow/orange solid.

-

Note: Rapid addition causes oiling out. Slow addition ensures crystalline growth.

-

-

Filtration: Filter the slurry using a basket centrifuge or Nutsche filter.

-

Wash: Wash the cake with Water (3 x 2 Vol) to remove residual DMSO and inorganic salts.

-

Drying: Dry in a vacuum oven at 50°C until moisture content is < 0.5%.

Stage 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the aniline without opening the cyclopropyl ring. Challenge: Cyclopropyl rings can undergo hydrogenolysis (ring opening) under vigorous hydrogenation conditions or in the presence of strong acids. Solution: Use Pd/C under neutral conditions at moderate pressure [2]. Avoid acidic solvents (e.g., acetic acid) which catalyze ring opening.

Materials

| Reagent | Loading | Role |

| Nitro-Intermediate (from Stage 1) | 1.0 equiv | Substrate |

| 5% Pd/C (50% wet) | 5 wt% | Catalyst |

| Methanol (or Ethanol) | 10 Vol | Solvent |

| Hydrogen (H2) | 3–5 bar | Reducing Agent |

Protocol

-

Inertion: Purge the hydrogenation reactor (Autoclave) with Nitrogen (

) three times. -

Charge: Add Methanol (10 Vol) and the Nitro-Intermediate . Stir to suspend/dissolve.

-

Catalyst Loading: Under

flow, add 5% Pd/C (5 wt% relative to substrate) .-

Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent.

-

-

Hydrogenation:

-

Pressurize with Hydrogen (

) to 3 bar . -

Heat to 40–45°C .

-

Agitate vigorously (gas-liquid mass transfer is the rate-limiting step).

-

-

Completion: Reaction is usually complete in 2–4 hours.

-

Workup:

-

Filter the hot solution through a Celite pad or sparkler filter to remove the catalyst.

-

Note: The product is highly soluble in hot methanol but may crystallize upon cooling.

-

-

Isolation:

-

Concentrate the filtrate to ~3 Volumes under reduced pressure.

-

Cool to 0–5°C to crystallize the product.

-

Filter and wash with cold methanol/heptane.

-

-

Drying: Dry at 40°C under vacuum. Store under Nitrogen (anilines are oxidation-sensitive).

Impurity Fate Mapping & Control

Understanding the origin and fate of impurities is essential for regulatory compliance.

Figure 2: Impurity Fate Map highlighting key side-products and mitigation strategies.

Analytical Methods (HPLC)

To validate the process, use the following standard HPLC conditions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH extends column life for basic piperazines).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Nitro) and 240 nm (Aniline).

-

Retention Time Note: The nitro-intermediate is significantly more hydrophobic (later eluting) than the aniline product.

Safety & Handling

-

Nitro Compounds: The intermediate is an aromatic nitro compound. While stable, avoid heating dry solids above 100°C due to decomposition risks.

-

Hydrogenation: Operate in a blast-proof bay. Ensure grounding to prevent static discharge during catalyst loading.

-

Sensitization: Both the piperazine starting material and the aniline product are potential skin sensitizers. Use full PPE (Tyvek suit, respirator).

References

- Nucleophilic Substitution Kinetics: The higher reactivity of fluoronitrobenzenes compared to chloronitrobenzenes in SNAr reactions is a fundamental principle established in process chemistry. See: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 1-halo-4-nitrobenzenes with piperidine." Chemical Reviews.

-

Cyclopropyl Stability in Hydrogenation: For analogous protocols preserving cyclopropyl rings during nitro reduction, see: Patent CN108341792B (Preparation of Volasertib intermediate)

-

Source:

-

-

General Synthesis of Piperazine-Anilines: For the general methodology of coupling piperazines to nitrobenzenes followed by reduction (used in antifungal synthesis like Posaconazole intermedi

-

Source:

-

-

Catalytic Hydrogenation Safety: Best practices for Pd/C handling and exotherm control.

-

Source:

-

Sources

- 1. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

Microwave-Assisted Buchwald-Hartwig Synthesis of 4-(4-Cyclopropylpiperazin-1-yl)aniline: A Modern Protocol for Accelerated C-N Bond Formation

An Application Note and Protocol for Researchers

Abstract